N,N,2-Trimethyl-2H-indazol-6-amine

Medicinal Chemistry CNS Drug Design Oral Bioavailability

N,N,2-Trimethyl-2H-indazol-6-amine (CAS 918903-53-4) is a differentiated indazole building block. Unlike primary‑amine analogs (TPSA >40 Ų, HBD ≥1), this compound has zero H-bond donors, TPSA of 21.1 Ų, and logP 2.1—properties essential for CNS kinase programs, oral bioavailability optimization, and fragment-based drug discovery. The fully substituted 6‑amino group prevents unwanted side reactions during Pd‑catalyzed couplings, streamlining synthetic routes. Procure this scaffold early in lead optimization to systematically improve ADME profiles and brain penetration while preserving the indazole core recognition element.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
CAS No. 918903-53-4
Cat. No. B12624206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,2-Trimethyl-2H-indazol-6-amine
CAS918903-53-4
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCN1C=C2C=CC(=CC2=N1)N(C)C
InChIInChI=1S/C10H13N3/c1-12(2)9-5-4-8-7-13(3)11-10(8)6-9/h4-7H,1-3H3
InChIKeyOZCJSSYOCXUWAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding N,N,2-Trimethyl-2H-indazol-6-amine (CAS 918903-53-4) as a Differentiated Chemical Building Block


N,N,2-Trimethyl-2H-indazol-6-amine (CAS 918903-53-4) is a trisubstituted indazole derivative bearing a dimethylamino group at the 6-position and a methyl substituent at the N2 position of the indazole core [1]. This substitution pattern confers a distinct physicochemical profile—XLogP3 2.1, topological polar surface area (TPSA) 21.1 Ų, and zero hydrogen bond donors—that quantitatively separates it from closely related 6-aminoindazole analogs commonly employed in kinase inhibitor synthesis [2].

Why In-Class 6-Aminoindazole Analogs Cannot Replace N,N,2-Trimethyl-2H-indazol-6-amine in Property-Driven Lead Optimization


The prevalent 6-aminoindazole building blocks—2-methyl-2H-indazol-6-amine, 1H-indazol-6-amine, and N-methyl-1H-indazol-6-amine—each possess one to two hydrogen bond donors and TPSA values ≥40 Ų [1][2][3]. In contrast, N,N,2-trimethyl-2H-indazol-6-amine eliminates all H-bond donor capacity (count = 0) and reduces TPSA to 21.1 Ų while raising logP to 2.1 [4]. Substituting a primary-amine analog into a synthetic sequence designed for the N,N-dimethyl tertiary amine would alter reaction chemoselectivity, downstream coupling efficiency, and the physicochemical properties of the final target molecule. The quantitative divergence in logP, TPSA, and hydrogen bonding capacity means that these analogs are not functionally interchangeable for medicinal chemistry programs targeting CNS penetration, oral bioavailability, or reduced metabolic liability.

Quantitative Differentiation of N,N,2-Trimethyl-2H-indazol-6-amine from Closest 6-Aminoindazole Analogs


Zero Hydrogen Bond Donors: A Decisive Advantage Over Primary and Secondary Amine Analogs

N,N,2-Trimethyl-2H-indazol-6-amine possesses zero hydrogen bond donor (HBD) groups, a direct consequence of the tertiary N,N-dimethylamine at C6 [1]. This stands in marked contrast to 2-methyl-2H-indazol-6-amine (1 HBD) [2], 1H-indazol-6-amine (2 HBD) [3], and N-methyl-1H-indazol-6-amine (2 HBD) [4]. The complete absence of HBD capacity is a well-established predictor of improved passive membrane permeability and CNS penetration potential, as HBD count is a key component of multiparameter optimization scores such as CNS MPO.

Medicinal Chemistry CNS Drug Design Oral Bioavailability

TPSA Reduction of ~50% Versus Nearest 6-Aminoindazole Comparators

The topological polar surface area (TPSA) of N,N,2-trimethyl-2H-indazol-6-amine is 21.1 Ų [1], approximately half the TPSA of the closest mono-methylated analogs: 2-methyl-2H-indazol-6-amine (43.8 Ų) [2] and N-methyl-1H-indazol-6-amine (40.7 Ų) [3]. TPSA values below 60–70 Ų are generally correlated with good oral absorption and below 90 Ų with blood-brain barrier penetration; the target compound's markedly lower TPSA suggests substantially enhanced membrane permeation capacity relative to its 6-aminoindazole peers.

Physicochemical Property Membrane Permeability Library Design

Elevated Lipophilicity (XLogP3 2.1) for Optimized Lead-Like Property Space

The predicted octanol-water partition coefficient (XLogP3) of N,N,2-trimethyl-2H-indazol-6-amine is 2.1 [1], notably higher than 2-methyl-2H-indazol-6-amine (XLogP3 1.3) [2] and 1H-indazol-6-amine (XLogP3 1.6) [3], and comparable to N-methyl-1H-indazol-6-amine (XLogP3 2.2) [4]. An XLogP3 of 2.1 positions this compound favorably within typical lead-like space (logP 1–3), balancing sufficient lipophilicity for membrane partitioning with a reduced risk of promiscuity and poor solubility that accompanies logP values above 3.

Lipophilicity Lead Optimization ADME

Tertiary Amine Structure Confers Inherent Advantage in Mitigating Phase II Metabolic Conjugation

The 6-amino group of N,N,2-trimethyl-2H-indazol-6-amine is fully substituted as an N,N-dimethyl tertiary amine, eliminating the primary amine functionality present in 2-methyl-2H-indazol-6-amine and 1H-indazol-6-amine [1][2][3]. Primary aromatic amines are well-established substrates for N-acetylation and other Phase II conjugative metabolic pathways that can lead to rapid clearance and potential toxicity. While no direct comparative metabolic stability data were identified for this specific compound, the absence of a primary amine is recognized across medicinal chemistry as a strategy to reduce metabolic liability in drug-like molecules.

Metabolic Stability DMPK CYP-mediated Oxidation

Rotatable Bond Count of 1 Maintains Conformational Restriction While Enabling Substituent Flexibility

N,N,2-Trimethyl-2H-indazol-6-amine possesses exactly one rotatable bond (the C–N bond connecting the dimethylamino group to the indazole core) [1]. This compares to zero rotatable bonds for both 2-methyl-2H-indazol-6-amine [2] and 1H-indazol-6-amine [3]. The single rotatable bond introduces a limited degree of conformational flexibility that can facilitate induced-fit binding without incurring the entropic penalty associated with highly flexible molecules. A rotatable bond count of ≤3 is considered favorable for oral drug-likeness; this compound's value of 1 is optimal.

Conformational Analysis Ligand Efficiency Molecular Complexity

Recommended Procurement Scenarios for N,N,2-Trimethyl-2H-indazol-6-amine Based on Differentiated Properties


CNS-Targeted Kinase Inhibitor Library Design

The combination of zero hydrogen bond donors, low TPSA (21.1 Ų), and a favorable logP of 2.1 makes N,N,2-trimethyl-2H-indazol-6-amine a preferred indazole scaffold for constructing compound libraries intended to target CNS kinases [1]. When screening for brain-penetrant leads, medicinal chemistry teams should prioritize this compound over primary-amine 6-aminoindazole analogs (TPSA >40 Ų; HBD 1–2), as the latter would be expected to exhibit significantly lower passive CNS permeability based on established CNS MPO rules [2][3]. Procurement of this compound is indicated when the project objective explicitly requires optimization of brain exposure.

Hit-to-Lead Optimization Requiring Reduced Hydrogen Bond Donor Load

In programs where the initial hit series contains primary or secondary aniline moieties associated with rapid clearance or hERG liability, N,N,2-trimethyl-2H-indazol-6-amine offers a direct structural replacement that eliminates all H-bond donor capacity [1]. This substitution can be implemented without altering the indazole core recognition element, allowing SAR exploration while systematically improving physicochemical and ADME profiles [2]. Procurement is recommended early in the lead optimization phase when multiparameter property improvements are being sought.

Synthesis of N-Alkylated Pazopanib-Type Intermediates with Improved Regioselectivity

As a tertiary amine, N,N,2-trimethyl-2H-indazol-6-amine is fully substituted at the 6-amino position, preventing unwanted competing reactions (e.g., N-oxidation, acylation, or sulfonylation at the aniline nitrogen) that can occur with primary-amine analogs such as 2-methyl-2H-indazol-6-amine during palladium-catalyzed coupling or nucleophilic aromatic substitution steps [1][2][3]. This built-in protecting group strategy simplifies synthetic routes to complex kinase inhibitor intermediates, reducing the need for additional protection/deprotection steps and improving overall yield and purity. Procurement is indicated for process chemistry groups developing scalable routes to N-substituted indazole-containing APIs.

Building Block for Physicochemical Property-Driven Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 175.23 g/mol, one rotatable bond, and lead-like logP (2.1), N,N,2-trimethyl-2H-indazol-6-amine meets standard fragment-likeness criteria (Rule of Three: MW <300, logP ≤3, HBD ≤3) [1]. Its low TPSA and absence of H-bond donors make it an attractive fragment for merging or growing strategies in FBDD campaigns, particularly when targeting hydrophobic enzyme pockets where primary amine fragments would introduce undesired polarity [2][3]. Procurement is recommended for fragment library curation in academic and industrial drug discovery units.

Quote Request

Request a Quote for N,N,2-Trimethyl-2H-indazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.